N-((1s,3s)-adamantan-1-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
Description
N-((1s,3s)-Adamantan-1-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a synthetic compound featuring a tetrazole core substituted with a 4-fluorophenyl group and an adamantane carboxamide moiety. The adamantane group confers high lipophilicity and metabolic stability, while the tetrazole ring contributes to hydrogen-bonding capacity and structural rigidity.
Properties
IUPAC Name |
N-(1-adamantyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c19-14-1-3-15(4-2-14)24-22-16(21-23-24)17(25)20-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLCKAINFSCZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(N=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1s,3s)-adamantan-1-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-fluorobenzonitrile can react with sodium azide in the presence of a suitable catalyst to form 4-fluorophenyl tetrazole.
Adamantane Derivative Preparation: Adamantane derivatives can be synthesized through various methods, including the bromination of adamantane followed by substitution reactions to introduce the desired functional groups.
Coupling Reaction: The final step involves coupling the adamantane derivative with the tetrazole compound. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((1s,3s)-adamantan-1-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, due to its potential binding affinity and specificity.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. The adamantane moiety is known for its antiviral properties, and the tetrazole ring is often found in compounds with anti-inflammatory and antimicrobial activities.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the adamantane and tetrazole groups.
Mechanism of Action
The mechanism by which N-((1s,3s)-adamantan-1-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance membrane permeability, while the tetrazole ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Tetrazole vs. Indole/Thiadiazole/Pyrazole Analogues
- Tetrazole vs. Indole :
- Solubility : Tetrazole derivatives exhibit higher polarity due to the nitrogen-rich heterocycle, enhancing aqueous solubility compared to indole analogues.
- Stability : The tetrazole ring is more resistant to metabolic oxidation than the indole’s pyrrole ring, which is prone to cytochrome P450-mediated degradation .
- Bioactivity: Indole derivatives often target serotonin or cannabinoid receptors, whereas tetrazoles may interact with ion channels (e.g., GABAA) due to their anion-binding capacity .
Tetrazole vs. 1,3,4-Thiadiazole :
- Acidity : Tetrazole (pKa ~4.9) is more acidic than thiadiazole (pKa ~8.2), influencing ionization state under physiological conditions .
Tetrazole vs. Sulfonamide Analogues
- Example: N-((3s,5s,7s)-Adamantan-1-yl)-4-chloro-N-(4-(diethylamino)benzyl)benzenesulfonamide (compound 22, ).
- Comparison :
- Binding Affinity : Sulfonamides exhibit stronger hydrogen-bonding interactions with target proteins (e.g., carbonic anhydrase), while tetrazoles may act as bioisosteres for carboxylates with improved pharmacokinetics .
- Synthetic Accessibility : Sulfonamide synthesis typically requires sulfonyl chlorides, whereas tetrazoles are synthesized via [2+3] cycloaddition, offering modular substitution .
Substituent Effects
Fluorophenyl vs. Other Aromatic Groups
- 4-Fluorophenyl vs. Metabolic Resistance: Fluorine reduces susceptibility to oxidative metabolism compared to methyl or methoxy groups .
Adamantane vs. Cyclohexane/Aliphatic Chains
- Example: N-((3s,5s,7s)-Adamantan-1-yl)-N-(4-(diethylamino)benzyl)octanamide (compound 28, ).
- Comparison :
Pharmacological and Regulatory Considerations
- Activity: Adamantane-tetrazole hybrids may exhibit dual functionality—adamantane for CNS targeting and tetrazole for ion modulation. For example, analogues in (e.g., STS-135, 5F-AB-PINACA) are regulated as synthetic cannabinoids due to CB1 receptor affinity .
- Toxicity : Fluorophenyl-tetrazole derivatives may carry hepatotoxicity risks due to tetrazole ring cleavage, a concern less prevalent in sulfonamide or acetamide analogues .
Key Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((1s,3s)-adamantan-1-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be controlled to maximize yield?
- Answer : The synthesis typically involves cyclization of adamantane-1-carbohydrazide derivatives with fluorophenyl-containing precursors. Key steps include:
- Cyclization : Using alkaline conditions (e.g., KOH in aqueous solution) to form the tetrazole ring .
- Thione derivatization : Reacting with α-haloalkanes in n-butanol to introduce functional groups .
- Catalysis : Employing coupling agents like EDCI/HOBt for amide bond formation between adamantane and tetrazole moieties .
- Optimization : Reaction temperature (e.g., 80–100°C) and solvent selection (e.g., dioxane/water mixtures) significantly impact purity. Monitoring via TLC and HPLC ensures progress .
- Data Reference : Table 1 in provides physicochemical constants (e.g., melting points, yields) for analogous triazole-thione derivatives.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms adamantane cage geometry and tetrazole-fluorophenyl connectivity. For example, adamantane protons appear as sharp singlets (δ 1.6–2.1 ppm), while fluorophenyl signals show coupling (e.g., J = 8.5 Hz for ortho-F) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 396.2) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) and resolve byproducts .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Answer :
- Accelerated Stability Studies : Incubate solutions (e.g., in PBS or DMSO) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC and UV-Vis spectroscopy .
- pH-Dependent Hydrolysis : Test in buffers (pH 1–10) to identify labile bonds (e.g., amide or tetrazole ring cleavage). Adamantane’s rigidity enhances stability compared to aliphatic analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the adamantane and fluorophenyl moieties in biological activity?
- Answer :
- Analog Synthesis : Replace adamantane with bicyclic systems (e.g., norbornane) or substitute 4-fluorophenyl with other halophenyl groups. Compare IC50 values in target assays (e.g., enzyme inhibition) .
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to map adamantane’s hydrophobic interactions with protein pockets .
- Data Analysis : Multivariate regression correlates logP, polar surface area, and bioactivity .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for viability tests) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies (e.g., cytochrome P450-mediated oxidation) .
- Control for Aggregation : Use dynamic light scattering (DLS) to rule out false positives caused by compound aggregation .
Q. How can single-crystal X-ray diffraction data inform the design of derivatives with improved binding affinity?
- Answer :
- Crystallization : Grow crystals via slow evaporation (CHCl3/EtOH, 1:1) and solve structures using SHELX .
- Conformational Analysis : Compare torsion angles (e.g., tetrazole-phenyl dihedral angles) to optimize steric compatibility with targets .
- Data Reference : Crystal parameters (e.g., a = 6.8502 Å, β = 98.432°) from guide packing interactions.
Q. What methodologies are employed to scale up synthesis from milligram to gram quantities without compromising purity?
- Answer :
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., via precise temperature/residence time control) .
- Work-Up Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallization (e.g., n-butanol) improve yield .
- In-Line Analytics : PAT (Process Analytical Technology) tools like FTIR probes monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
